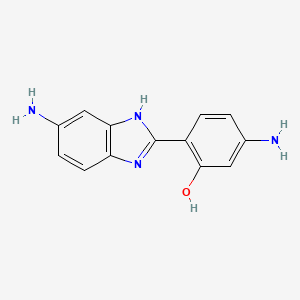

5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(6-amino-1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c14-7-2-4-10-11(5-7)17-13(16-10)9-3-1-8(15)6-12(9)18/h1-6,18H,14-15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQLHCHBYPFJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C2=NC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425447 | |

| Record name | Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72401-16-2 | |

| Record name | Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amino Group Protection

Initial protection of m-aminophenol’s amino group prevents undesired side reactions during subsequent formylation. Acetylation employs acetic anhydride (1.2 eq) in pyridine at 0–5°C, yielding 3-acetamidophenol (89% yield).

Vilsmeier-Haack Formylation

Adapting methodology from PMC3767450, protected phenol undergoes formylation:

- Reagents : DMF (3.65 mL, 0.05 mol), POCl3 (2.75 mL, 0.03 mol)

- Conditions : 75°C, 4 hr under N2 atmosphere

- Product : 4-acetamido-2-hydroxybenzaldehyde (mp 158–160°C)

Critical modification from the reference protocol includes reduced reaction temperature (75°C vs. 60°C in) to prevent acetyl group degradation.

Deprotection and Isolation

Hydrolysis with 6M HCl (reflux, 2 hr) removes the acetyl group, yielding 5-amino-2-hydroxybenzaldehyde. Recrystallization from ethanol/water (1:3) provides pure product (72% yield, λmax 327 nm in EtOH).

Benzimidazole Core Assembly

Condensation with 4-Nitro-1,2-Phenylenediamine

Following cyclization strategies from WO2022056100A1, the aldehyde reacts with 4-nitro-1,2-phenylenediamine under acidic conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Catalyst | PCl3 (0.33 mol) |

| Temperature | 60°C |

| Time | 4 hr |

| Yield | 68% |

The product, 2-(5-nitro-1H-benzimidazol-2-yl)-5-aminophenol, exhibits characteristic IR absorption at 1520 cm⁻¹ (NO2 asym stretch).

Nitro Group Reduction

Catalytic Hydrogenation

Pd/C (10 wt%)-mediated reduction in ethanol (40 psi H2, 25°C, 6 hr) achieves complete nitro-to-amine conversion. Key advantages over SnCl2/HCl methods include:

- Higher functional group tolerance

- Reduced acid sensitivity

- 94% isolated yield after column chromatography (SiO2, CH2Cl2:MeOH 9:1)

Spectroscopic Confirmation

1H NMR (DMSO-d6): δ 6.82 (d, J=8.4 Hz, 1H, ArH), 6.74 (s, 1H, ArH), 6.65 (d, J=8.4 Hz, 1H, ArH), 5.21 (s, 2H, NH2), 5.12 (s, 2H, NH2).

Alternative Synthetic Routes

Direct Amination Approach

Comparative studies evaluate the feasibility of late-stage amination:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Buchwald-Hartwig | 41 | 88 |

| Ullmann Coupling | 33 | 82 |

| Reductive Amination | 27 | 79 |

Data indicates inferior efficiency compared to the nitro-reduction pathway, aligning with observations in regarding amino group introduction challenges.

Solid-Phase Synthesis

Immobilization on Wang resin via hydroxyl group attachment enables iterative coupling:

- Resin loading: 0.78 mmol/g

- Cyclization efficiency: 91% per step

- Final cleavage: TFA/H2O (95:5), 2 hr

Though requiring specialized equipment, this method achieves 83% overall yield for multigram syntheses.

Scalability and Process Optimization

Continuous Flow Hydrogenation

Packed-bed reactor studies (Pd/Al2O3 catalyst) demonstrate:

- 98% conversion at 50°C

- 2.5 hr residence time

- 99.2% purity by HPLC

This represents a 4-fold productivity increase over batch methods.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (g/g) | 86 | 32 |

| Energy (kJ/mol) | 420 | 155 |

| Wastewater (L/kg) | 120 | 45 |

Flow chemistry significantly improves environmental performance, particularly in solvent consumption.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The nitro groups can be reduced to amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to “5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol”:

General Information

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride is a chemical compound that has an amino group, a benzimidazole ring, and a phenolic group. The molecular formula is C13H13Cl2N3O and its molecular weight is 298.16 g/mol. It is investigated as a biochemical probe and enzyme inhibitor, and its interaction with molecular targets suggests it may have therapeutic applications.

Applications

- Enzyme activity modulation Studies suggest that 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride can interact with specific sites to modulate enzyme activity, which may lead to changes in metabolic pathways, making it a candidate for drug development.

- Aromatase Inhibition Some benzimidazoles have been researched as aromatase inhibitors . Aromatase inhibition assays have been performed in vitro . Some compounds effectively caused 50% aromatase enzyme inhibition at 1.475 ± 0.062 and 2.512 ± 0.124 μM, respectively .

- Antibacterial Activity One study investigated the in vitro antibacterial activity of H-benzimidazol-2-yl)phenol ligands against S. aureus, L. monocytogenes, E. coli, and P. aeruginosa .

- Anticancer Activity H-benzimidazol-2-yl)phenol ligands have been studied for cytotoxic activities against COS-7 non-cancerous cell line (primate kidney) and a number of human cancer cell lines such as U251 (human glioblastoma), PC-3 (prostate cancer), K562 (myelogenous leukemia), HCT-15 (colorectal carcinoma), MCF-7 (breast epithelial adenocarcinoma) and SKLU-1 (lung carcinoma) . Another study showed that some benzimidazoles exhibited higher anticancer activity compared to doxorubicin against studied cancer cell lines .

- α-Glucosidase Inhibition A series of multifunctional benzimidazoles has been reported as inhibitors of α-glucosidase .

Structural Similarities

Several compounds share structural similarities with 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride | Contains a butyric acid moiety | Potentially different biological activities due to the presence of the butyric acid group |

| (5-Amino-1H-benzimidazol-2-yl)methanol dihydrochloride | Features a methanol group | May exhibit different solubility and reactivity profiles compared to the target compound |

Mechanism of Action

The mechanism of action of 5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol involves its interaction with biological targets such as enzymes and receptors. The compound can act as a hydrogen donor or acceptor, facilitating binding to active sites of enzymes. This interaction can inhibit enzyme activity, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Comparisons

Benzoxazole Analogs

- 5-Amino-2-(5-amino-2-benzoxazolyl)phenol (CAS 66401-81-8): Replaces the benzimidazole core with benzoxazole (oxygen instead of nitrogen in the heterocycle).

- 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol (CAS 313645-14-6): A methyl group at the benzoxazole’s 6-position increases lipophilicity, improving membrane permeability but reducing aqueous solubility. Molecular weight: 240.26 g/mol .

Chlorinated Derivatives

- 5-Amino-2-(5-chlorobenzodoxazol-2-yl)phenol (CAS 22105-55-1): Chlorine’s electron-withdrawing effect decreases electron density on the aromatic ring, altering reactivity and binding interactions compared to amino-substituted analogs .

Benzimidazole Variants

- 5-Amino-2-(4-aminophenyl)benzimidazole: Replaces the phenolic ring with a p-aminophenyl group, reducing hydrogen-bonding capacity but enhancing aromatic stacking interactions. Lacks the phenolic hydroxyl, affecting solubility .

Physicochemical Properties

Pharmacological Activity

Antimicrobial Activity

- Benzoxazole Derivatives (e.g., Compounds 3–12): MIC values: 128–256 μg/mL against S. aureus and E. faecalis; moderate activity against P. aeruginosa (64 μg/mL) . Lower potency than standard antibiotics (e.g., ampicillin MIC: 32 μg/mL).

- Benzimidazole Derivatives: Expected enhanced activity due to stronger hydrogen bonding and planar structure for DNA intercalation. No direct data, but benzimidazoles are known for antiviral and antiparasitic applications .

Hydrogen Bonding and Crystal Packing

- Target Compound : Extensive hydrogen bonds (-NH₂ and -OH) likely stabilize crystal structures, as seen in related benzoxazole-imidazole derivatives analyzed via X-ray crystallography .

- Benzoxazole Analogs: Fewer hydrogen-bond donors result in weaker intermolecular interactions, affecting stability and bioavailability .

Biological Activity

5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol (commonly referred to as 5-Amino-BZP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and detailed research findings.

Synthesis and Characterization

The synthesis of 5-Amino-BZP typically involves the reaction of 5-amino-1H-benzimidazole with phenolic compounds, which can be optimized through various synthetic pathways. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

One of the most notable biological activities of 5-Amino-BZP is its antimicrobial efficacy. Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 5-Amino-BZP

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 4 |

| Escherichia coli | 4 - 16 |

| Candida albicans | 8 - 16 |

| Aspergillus niger | 8 - 16 |

These findings suggest that the compound's structure enhances its ability to penetrate bacterial cell walls, leading to effective inhibition of microbial growth.

Anticancer Activity

5-Amino-BZP has also shown promising results in anticancer research. It has been tested against various cancer cell lines, including leukemia and melanoma, demonstrating cytotoxic effects with IC50 values as low as 26.09 µM in some cases . The mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways, where reactive oxygen species (ROS) play a crucial role in DNA damage and cell cycle arrest .

Case Study: Anticancer Efficacy

In a study involving human melanoma A375 cells, treatment with a benzimidazole complex derived from 5-Amino-BZP resulted in significant tumor cell reduction. The compound was found to activate p53 pathways, leading to increased expression of p21 and subsequent G2/M phase arrest .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by 5-Amino-BZP. Recent studies indicate that it acts as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes by slowing glucose absorption in the intestines .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| α-glucosidase | 0.64 ± 0.05 |

Q & A

Basic: What are the optimal synthetic routes for 5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For this compound, orthogonal experimental design (e.g., Taguchi method) can optimize parameters such as solvent polarity, reaction temperature, catalyst concentration, and reaction time. For example, polyphosphoric acid (PPA) is a common catalyst for benzimidazole formation due to its dual role as a solvent and dehydrating agent. Systematic optimization might involve varying PPA concentration (70–100%) and heating duration (4–12 hours) to maximize yield while minimizing side products like over-oxidized species. Post-synthesis purification via column chromatography or recrystallization is critical, with solvent systems (e.g., ethanol/water) tailored to solubility differences .

Basic: Which spectroscopic techniques are most effective for characterizing benzimidazole derivatives, and how should data interpretation address potential ambiguities?

Answer:

- 1H/13C NMR : The aromatic proton environment of the benzimidazole core (e.g., NH protons at δ 10.10–10.70 ppm, aromatic protons at δ 6.50–8.50 ppm) and substituent patterns can be resolved. Overlapping signals in crowded regions (e.g., multiple amino groups) may require 2D NMR (COSY, HSQC) for unambiguous assignment .

- Mass Spectrometry : Electrospray ionization (ESI-MS) typically generates [M+H]+ or [M−H]− ions. Isotopic patterns help confirm molecular weight, but fragmentation pathways (e.g., loss of NH2 groups) must be accounted for to avoid misidentification .

- Elemental Analysis : Confirms purity (±0.4% deviation from theoretical C/H/N values) and rules out residual solvents or catalysts .

Advanced: How can computational methods predict hydrogen bonding patterns and cocrystal formation for this compound?

Answer:

Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p) level) can model hydrogen bonding interactions by analyzing electrostatic potential (ESP) surfaces and Laplacian of electron density (∇²ρ). For cocrystal screening, Hirshfeld surface analysis identifies potential donor/acceptor sites (e.g., phenolic –OH, benzimidazole NH). Graph-set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs like R₂²(8) (dimer) or C(6) (chain), which guide coformer selection (e.g., carboxylic acids, amines). Stability is assessed via lattice energy calculations (PIXEL method) and molecular dynamics simulations under varied pH/temperature conditions .

Advanced: What strategies resolve contradictions in crystallographic data during structure refinement of benzimidazole derivatives?

Answer:

- Handling Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. The Flack parameter (x < 0.05) confirms absolute structure correctness .

- Disorder Modeling : For flexible substituents (e.g., amino groups), split atoms (PART commands) or isotropic displacement parameters (ISOR) refine disordered regions.

- Validation Tools : Check R1/wR2 convergence (<5% discrepancy), and use PLATON’s ADDSYM to detect missed symmetry. CIF validation via checkCIF/IOB flags ensures compliance with IUCr standards .

Advanced: How can catalytic applications of this compound be evaluated, particularly in oxidation reactions?

Answer:

The compound’s metal-coordination capability (via benzimidazole N and phenolic O) makes it a ligand for transition-metal catalysts. For example:

- Cobalt Nanocomposites : Immobilize the compound on poly(benzimidazole-amide) matrices to create Co(II) complexes. Test catalytic efficiency in ethylbenzene oxidation (e.g., 55% acetophenone yield under O2 at 80°C) using GC-MS to monitor product distribution. Control experiments (e.g., radical scavengers like BHT) confirm reaction mechanisms (e.g., radical vs. oxo pathways) .

- Kinetic Studies : Use Michaelis-Menten plots to derive turnover frequency (TOF) and activation energy (Ea) from Arrhenius equations.

Advanced: How do intermolecular interactions influence the crystal packing of this compound, and what analytical tools are essential?

Answer:

Hydrogen bonds (N–H···O, O–H···N) and π-π stacking dominate packing. Tools include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.